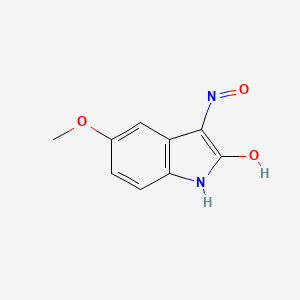
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid, also known as PTPA or Ph-TPA, is a small molecule used in a wide range of scientific research applications. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in biochemical and physiological studies. PTPA has been extensively studied in recent years, and its use has become increasingly widespread.
Applications De Recherche Scientifique
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has been widely used in scientific research due to its versatility in synthesis and its ability to act as a ligand for a variety of metal ions. It has been used in the synthesis of a number of organic compounds, including chiral compounds, heterocyclic compounds, and polymers. 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has also been used in biochemical and physiological studies, as it has been found to bind to a variety of proteins and enzymes, making it a useful tool for studying their structure and function.
Mécanisme D'action
The mechanism of action of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid is not yet fully understood, but it is believed to involve the binding of the molecule to proteins and enzymes, resulting in a change in their structure and function. 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has been found to bind to a variety of proteins, including the enzyme cytochrome P450, which is involved in the metabolism of drugs. This binding is thought to be due to the presence of the triazole moiety in the molecule, which is known to bind to proteins and enzymes.
Biochemical and Physiological Effects
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, resulting in a decrease in the metabolism of drugs. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has been found to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid in laboratory experiments has a number of advantages. It is a versatile compound that can be used in the synthesis of a variety of organic compounds, and it is relatively easy to synthesize. In addition, it has been found to bind to a variety of proteins and enzymes, making it a useful tool for studying their structure and function. However, there are a few limitations to the use of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid in laboratory experiments. It is not always possible to obtain a pure sample of the compound, as it is often present in a mixture of isomers. In addition, the binding of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid to proteins and enzymes is not always specific, meaning that it can bind to other proteins and enzymes that are not the target of the experiment.
Orientations Futures
The use of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid in scientific research has been increasing in recent years, and there are a number of potential future directions that could be explored. These include further research into the mechanism of action of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid, as well as its potential applications in drug design and development. In addition, further research could be done into the use of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid in the synthesis of other organic compounds, as well as its potential use in biotechnology and medicine. Finally, further research into the potential toxicity of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid could be conducted, as well as its potential for use in environmental remediation.
Méthodes De Synthèse
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid can be synthesized by a number of methods, including the reaction of 4-hydroxy-2-methyl-2H-1,2,4-triazole (HMT) with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product, 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid, and an isomeric compound, 4-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid. The desired product can be isolated from the mixture by liquid-liquid extraction.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid involves the reaction of 3-phenylpropanoic acid with 4H-1,2,4-triazole-4-carboxylic acid, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3-phenylpropanoic acid", "4H-1,2,4-triazole-4-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 3-phenylpropanoic acid is reacted with thionyl chloride in the presence of ethanol to form 3-phenylpropanoyl chloride.", "Step 2: 4H-1,2,4-triazole-4-carboxylic acid is reacted with sodium hydroxide in water to form 4H-1,2,4-triazole-4-carboxylate.", "Step 3: 3-phenylpropanoyl chloride is reacted with 4H-1,2,4-triazole-4-carboxylate in the presence of diethyl ether to form 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid chloride.", "Step 4: The resulting chloride is treated with sodium bicarbonate in water to form 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid." ] } | |
Numéro CAS |
1247194-95-1 |
Nom du produit |
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid |
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588109.png)
![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)
![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)


![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
